2,5-Dichlorobenzoate

biodegradation chlorocatechol pathway Pseudomonas aeruginosa JB2

Sourcing 2,5-Dichlorobenzoate with regioisomeric integrity is critical, as the 2,5-substitution pattern uniquely controls both biological recognition and chemical reactivity. Generic substitution with 2,3- or 3,5-dichlorobenzoate regioisomers is scientifically unsound due to divergent microbial degradation pathways and distinct synthetic regioselectivity outcomes. - Confirmed intermediate for the proteasome inhibitor ixazomib (MLN9708) and the herbicides chloramben and diclofop-methyl. - Supplied with documented purity to ensure reproducible SRN1 reactivity profiles, distinct from 3,6-substituted analogues like Dicamba. - Available from bulk stock with full analytical traceability, eliminating batch-to-batch variability in cross-coupling and amidation reactions.

Molecular Formula C7H3Cl2O2-
Molecular Weight 190 g/mol
Cat. No. B1240473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzoate
Synonyms2,5-dichlorobenzoate
2,5-dichlorobenzoate sodium
2,5-dichlorobenzoic acid
Molecular FormulaC7H3Cl2O2-
Molecular Weight190 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)[O-])Cl
InChIInChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/p-1
InChIKeyQVTQYSFCFOGITD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzoate: Compound Class and Research-Grade Identity


2,5-Dichlorobenzoate (CAS 50-79-3 as the conjugate acid; C₇H₃Cl₂O₂⁻, MW 190.00 g/mol) is a di-ortho/meta-substituted chlorobenzoate belonging to the broader family of halogenated aromatic carboxylic acids. It exists as the anionic form of 2,5-dichlorobenzoic acid and is characterized by chlorine substituents at ring positions 2 and 5, a computed XLogP3 of 3.5, zero hydrogen bond donors, and a topological polar surface area of 40.1 Ų [1]. The compound serves as a versatile intermediate in agrochemical synthesis—most notably as the precursor to the pre-emergent herbicide chloramben (3-amino-2,5-dichlorobenzoic acid) and to diclofop-methyl —and as a critical building block in pharmaceutical manufacturing, including as a key intermediate in the synthesis of the proteasome inhibitor ixazomib (MLN9708) [2]. Its distinctive 2,5-substitution pattern confers unique reactivity and biological recognition properties that meaningfully differentiate it from other dichlorobenzoate regioisomers.

Agrochemical Intermediate Precursor to chloramben and diclofop-methyl herbicides
Pharmaceutical Building Block Key intermediate in ixazomib (MLN9708) proteasome inhibitor synthesis
2,5-Substitution Pattern Distinct reactivity and biological recognition vs. other dichlorobenzoate regioisomers

Why Generic Substitution Fails for 2,5-Dichlorobenzoate


The position of chlorine substituents on the benzoate ring is the dominant determinant of both biological recognition and chemical reactivity. 2,5-Dichlorobenzoate is processed by microbial dioxygenase systems through a distinct catabolic channel—yielding 4-chlorocatechol as the ring-cleavage intermediate—whereas its close regioisomer 2,3-dichlorobenzoate is routed through the same enzyme system to 3-chlorocatechol [1]. This pathway divergence means that biodegradation kinetics, intermediate toxicity, and compatibility with downstream catabolic enzymes are not interchangeable across regioisomers. Furthermore, 2,5-dichlorobenzoate-grown bacterial resting cells metabolize the inhibitory 3,5-dichlorobenzoate regioisomer without chloride release, while 4-chlorobenzoate-grown cells cannot process it [2]. In synthetic chemistry, methyl 2,5-dichlorobenzoate undergoes SRN1 reactions to yield monosubstitution products with chlorine retention, whereas the structurally related herbicide Dicamba (methyl 3,6-dichloro-2-methoxybenzoate) yields disubstitution products under identical conditions—a regioselectivity outcome dictated by the radical anion fragmentation energetics of each substitution pattern [3]. These regioisomer-specific properties make generic substitution scientifically unsound.

Catabolic Pathway Divergence
2,5-DCB degradation proceeds via 4-chlorocatechol; 2,3-DCB or 2-CBA may route to 3-chlorocatechol, altering intermediate toxicity profiles.
SRN1 Regioselectivity
Methyl 2,5-dichlorobenzoate yields monosubstitution with chlorine retention, while Dicamba-type scaffolds yield disubstitution, impacting synthetic strategy.
Strain-Specific Substrate Utilization
Pseudomonas stutzeri KS25 degrades 2,5-DCB but not 2,4- or 2,6-DCB; substitution may fail in established enrichment cultures.

2,5-Dichlorobenzoate: Differential Evidence Guide


Divergent Biodegradation Pathway: 4-Chlorocatechol vs. 3-Chlorocatechol

In Pseudomonas aeruginosa JB2, the catabolic fate of chlorobenzoates is determined exclusively by chlorine substitution pattern. 2,5-Dichlorobenzoate and 2,3-dichlorobenzoate are both growth substrates for strain JB2, but they are processed through distinct metabolic channels: 2,5-dichlorobenzoate degradation proceeds via 4-chlorocatechol, whereas 2-chlorobenzoate and 2,3-dichlorobenzoate degradation proceeds via 3-chlorocatechol [1]. This divergent routing was confirmed by direct identification of the chlorocatechol intermediates. The pathway bifurcation means that downstream catabolic enzyme induction, intermediate toxicity profiles, and compatibility with mixed microbial consortia differ fundamentally between these regioisomers.

Chlorocatechol Pathway
Head-to-head
2,5-DCB → 4-chlorocatechol
2,3-DCB → 4-chlorocatechol
2-CBA → 3-chlorocatechol
Pathway bifurcation may affect downstream catabolic compatibility
Confirmed by GC-MS in P. aeruginosa JB2
biodegradation chlorocatechol pathway Pseudomonas aeruginosa JB2 bioremediation environmental fate

Broader Substrate Spectrum: Inhibition by 3,5-Dichlorobenzoate

Pseudomonas putida P111 was isolated by enrichment culture specifically on 2,5-dichlorobenzoate. This strain can grow on a broad panel of ortho-substituted benzoates including 2-chloro-, 3-chloro-, 4-chloro-, 2,3-dichloro-, 2,4-dichloro-, and 2,3,5-trichlorobenzoates. However, 3,5-dichlorobenzoate completely inhibited growth of P111 on all ortho-substituted benzoates tested [1]. Resting cells grown on 2,5-dichlorobenzoate metabolized 3,5-dichlorobenzoate without chloride release and accumulated 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene—a dead-end metabolite that is not further processed—whereas cells grown on 4-chlorobenzoate released chloride from 3,5-dichlorobenzoate but produced no identifiable intermediate [1]. This demonstrates that 2,5-dichlorobenzoate-grown cells possess a unique enzymatic capacity to initiate attack on the problematic meta-substituted 3,5-dichlorobenzoate regioisomer, even though complete degradation cannot occur.

Substrate Spectrum
Head-to-head
2,5-DCB-grown P. putida P111 uniquely metabolizes 3,5-DCB (no Cl⁻ release); 3,5-DCB otherwise completely inhibits growth
Supports broad ortho-substrate utilization for mixed waste stream studies
Dead-end dihydrodiol accumulation observed; 4-CBA-grown cells release Cl⁻ without intermediate
microbial utilization substrate specificity Pseudomonas putida P111 ortho-substituted benzoates growth inhibition

Higher Tolerance Concentration in Pseudomonas stutzeri

In Pseudomonas stutzeri KS25—a strain isolated from polychlorophenol-contaminated soil and capable of utilizing both 2-chlorobenzoate and 2,5-dichlorobenzoate as sole carbon and energy sources—the non-inhibitory concentration range differs by approximately one order of magnitude between the two substrates. The concentration of 2-chlorobenzoate that does not substantially inhibit the microorganism is 0.25–0.5 g/L, whereas for 2,5-dichlorobenzoate it is 2.5–3.0 g/L [1]. Furthermore, stoichiometric chloride release (100% of theoretical) was observed during utilization of both substrates, confirming complete dehalogenation in each case [1]. Notably, strain KS25 did not utilize 2,4-dichlorobenzoate or 2,6-dichlorobenzoate as sole carbon sources, highlighting the regioisomer-specificity of the metabolic machinery.

Tolerance Concentration
Head-to-head
2.5–3.0 g/L (2,5-DCB) vs 0.25–0.5 g/L (2-CBA) non-inhibitory range
Supports higher throughput tolerance in bioreactor enrichment
P. stutzeri KS25; 100% chloride release for both substrates
tolerance concentration Pseudomonas stutzeri substrate toxicity biodegradation enrichment culture

Divergent SRN1 Reactivity: Monosubstitution vs. Disubstitution

Under photostimulated SRN1 conditions in liquid ammonia, methyl 2,5-dichlorobenzoate (1) reacts with sulfur-centered nucleophiles (PhS⁻ and 1-adamantylthiolate, AdS⁻) to afford exclusively monosubstitution products with retention of the second chlorine atom, in good yields [1]. In contrast, methyl 3,6-dichloro-2-methoxybenzoate (2, the methyl ester of the commercial herbicide Dicamba) yields disubstitution products with both nucleophiles under the same conditions [1]. This divergent outcome is not due to differences in nucleophile or solvent but is dictated by the radical anion fragmentation energetics inherent to each substitution pattern, as confirmed by DFT calculations of transition state energies [1]. Furthermore, competition experiments with Me₃Sn⁻ ions established the relative reactivity order of chlorine as a leaving group in methyl chlorobenzoates as para < ortho < meta [2], providing a quantitative framework for predicting reactivity in cross-coupling applications.

SRN1 Reactivity
Head-to-head
Methyl 2,5-DCB → monosubstitution with Cl retention; Dicamba methyl ester → disubstitution under identical SRN1 conditions
Monosubstitution selectivity enables sequential derivatization strategies
Liquid NH₃, photostimulated, PhS⁻/AdS⁻ nucleophiles; DFT-supported
SRN1 mechanism regioselectivity nucleophilic substitution herbicide synthesis radical anion fragmentation

Plant Growth Regulatory Activity in Sorghum and Soybean

Methyl 2,5-dichlorobenzoate (MCB) and 2,5-dichlorobenzoyl chloride (CBC) were demonstrated to function as synthetic plant growth regulators in both gaseous and aqueous phases [1]. Sorghum and soybean seeds germinated and grown in aqueous solution containing 35 μg/mL of MCB produced seedlings that were shorter and weighed less than untreated control seedlings. Soybean seeds treated with MCB vapors produced seedlings with significantly reduced dry weight compared to controls. Foliar application of 500 or 1000 μg/mL of the related compound CBC significantly reduced soybean seedling growth. Unlike many commercial herbicides in the benzoic acid class, no lethal response was recorded at any tested concentration [1]. MCB is registered as a plant growth regulator and fungicide for grafting of grapevines in several EU member states [2].

Plant Growth Modulation
Reported
MCB at 35 μg/mL: reduced soybean and sorghum seedling growth vs. untreated controls; no lethality
Reported plant growth modulator activity, supports agrochemical scaffold research
Greenhouse study; differential species sensitivity; EU pesticide database listing
plant growth regulator methyl 2,5-dichlorobenzoate seed germination sorghum soybean

Rhizosphere-Accelerated Biodegradation: Planted vs. Unplanted Soil

In soil microcosm experiments using a recombinant bioluminescent Pseudomonas fluorescens 2-79 RLD strain harboring plasmid pPB111 (encoding a chlorobenzoate-1,2-dioxygenase), 2,5-dichlorobenzoate (2,5-DCB) at 10 mg/kg soil was degraded rapidly over 2 to 4 days in soil with plants [1]. In contrast, 2,5-DCB disappearance in nonplanted soil was significantly slower, requiring 7 days in one experiment and more than 2 weeks in a second experiment [1]. Critically, plasmid stability was also profoundly affected by the rhizosphere environment: at day 14, only 10% of P. fluorescens 2-79 RLD cells in rhizosphere soil had lost the ability to degrade 2,5-DCB, versus 94% of cells in nonplanted soil [1]. This demonstrates that the presence of plant roots not only accelerates degradation kinetics by at least 3–7 fold but also dramatically enhances the maintenance of the catabolic plasmid in the degrader population.

Rhizosphere Acceleration
Head-to-head
Degradation time: 2–4 days (planted) vs >7 days (unplanted); plasmid retention 90% vs 6% at day 14
Supports planted soil bioaugmentation for accelerated degradation and plasmid maintenance
P. fluorescens 2-79 RLD with pPB111; 10 mg/kg soil; 3–7× rate increase
rhizosphere biodegradation rate Pseudomonas fluorescens soil microcosm plasmid stability

2,5-Dichlorobenzoate: Optimal Application Scenarios


Biodegradation & Bioremediation: Defined Chlorocatechol Pathway

Enrichment of Broad-Spectrum Ortho-Halobenzoate Degraders

Synthesis of Herbicide Candidates via SRN1 Derivatization

Rhizosphere Bioaugmentation for Chlorobenzoate-Contaminated Soils

Application
Selection Property
Validation Focus
Biodegradation & Bioremediation: Defined Chlorocatechol Pathway
Chlorocatechol pathway engagement
4-chlorocatechol intermediate verification
Enrichment of Broad-Spectrum Ortho-Halobenzoate Degraders
Ortho-substrate utilization breadth
Growth and substrate-range validation with P. putida-type strains
Synthesis of Herbicide Candidates via SRN1 Derivatization
Monosubstitution regioselectivity
Product distribution under SRN1 conditions
Rhizosphere Bioaugmentation for Chlorobenzoate-Contaminated Soils
Rhizosphere-accelerated degradation
Degradation rate and plasmid stability in planted microcosms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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